molecular formula C10H15NO4 B1398638 (S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 223678-66-8

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1398638
CAS No.: 223678-66-8
M. Wt: 213.23 g/mol
InChI Key: STOXJZVUXFUVOA-LURJTMIESA-N
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Description

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the tert-butyl group, hydroxy group, and carboxylate group makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and an appropriate amine.

    Formation of Intermediate: The initial step involves the condensation of tert-butyl acetoacetate with the amine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the hydroxy and carbonyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the tert-butyl group also imparts steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-methyl-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h5-6,12H,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOXJZVUXFUVOA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC(=O)N1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=CC(=O)N1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724904
Record name tert-Butyl (2S)-3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223678-66-8
Record name tert-Butyl (2S)-3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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